N-[3-(hydroxymethyl)phenyl]propanamide
Overview
Description
N-[3-(hydroxymethyl)phenyl]propanamide is an organic compound with the molecular formula C10H13NO2 It is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further connected to a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(hydroxymethyl)phenyl]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-(hydroxymethyl)benzaldehyde and propanamide.
Reaction Conditions: The aldehyde group of 3-(hydroxymethyl)benzaldehyde is first reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amidation: The resulting 3-(hydroxymethyl)benzyl alcohol is then reacted with propanamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Utilizing large-scale reactors to handle the reduction and amidation reactions.
Catalysts and Solvents: Employing catalysts to enhance reaction rates and solvents to dissolve reactants and products efficiently.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(hydroxymethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: 3-(carboxymethyl)phenylpropanamide.
Reduction: N-[3-(hydroxymethyl)phenyl]propanamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
N-[3-(hydroxymethyl)phenyl]propanamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving amides and hydroxymethyl groups.
Medicine
Industry
In the industrial sector, this compound may be used in the synthesis of polymers, resins, and other materials requiring specific functional groups.
Mechanism of Action
The mechanism by which N-[3-(hydroxymethyl)phenyl]propanamide exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl group can participate in hydrogen bonding, while the amide group can engage in various interactions, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(methoxymethyl)phenyl]propanamide
- N-[3-(methyl)phenyl]propanamide
- N-[3-(hydroxy)phenyl]propanamide
Uniqueness
N-[3-(hydroxymethyl)phenyl]propanamide is unique due to the presence of both a hydroxymethyl group and an amide group, which confer distinct chemical reactivity and potential for diverse applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
N-[3-(hydroxymethyl)phenyl]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-10(13)11-9-5-3-4-8(6-9)7-12/h3-6,12H,2,7H2,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMAESUKCBCFLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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